molecular formula C11H12N2O B3051177 (2,3-Dimethylquinoxalin-5-YL)methanol CAS No. 317593-22-9

(2,3-Dimethylquinoxalin-5-YL)methanol

Cat. No.: B3051177
CAS No.: 317593-22-9
M. Wt: 188.23 g/mol
InChI Key: IOVLTBHDRNVDIF-UHFFFAOYSA-N
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Description

(2,3-Dimethylquinoxalin-5-YL)methanol is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylquinoxalin-5-YL)methanol typically involves the reaction of 2,3-dimethylquinoxaline with formaldehyde in the presence of a reducing agent. One common method is the reduction of 2,3-dimethylquinoxaline-5-carboxaldehyde using sodium borohydride in methanol, which yields this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often applied to optimize the synthesis process, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethylquinoxalin-5-YL)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, alcohols, and substituted quinoxalines .

Scientific Research Applications

(2,3-Dimethylquinoxalin-5-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dimethylquinoxalin-5-YL)methanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to influence pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3-dimethylquinoxalin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(6-14)4-3-5-10(11)12-7/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVLTBHDRNVDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621893
Record name (2,3-Dimethylquinoxalin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317593-22-9
Record name (2,3-Dimethylquinoxalin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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